Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid
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Overview
Description
Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and benzodioxole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound imparts distinct electronic properties, making it a valuable building block for the synthesis of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid typically involves the construction of the thiophene and benzodioxole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds can yield thiophene derivatives, which can then be further functionalized to introduce the benzodioxole moiety .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its high yield and relatively mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Another thiophene-based compound with similar electronic properties.
Thieno[2,3-b]thiophene: Known for its applications in organic electronics.
Thieno[3,4-b]thiophene: Used in the synthesis of semiconducting materials.
Uniqueness: Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of advanced materials and pharmaceuticals, where specific electronic characteristics are required .
Properties
IUPAC Name |
thieno[2,3-f][1,3]benzodioxole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S/c11-10(12)9-2-5-1-6-7(14-4-13-6)3-8(5)15-9/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQAKGAKIASSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448457 |
Source
|
Record name | Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-82-6 |
Source
|
Record name | Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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